Ethyl5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate

Description

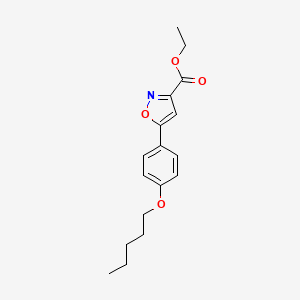

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is a synthetic heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 4-(pentyloxy)phenyl group and at the 3-position with an ethyl ester.

Properties

Molecular Formula |

C17H21NO4 |

|---|---|

Molecular Weight |

303.35 g/mol |

IUPAC Name |

ethyl 5-(4-pentoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C17H21NO4/c1-3-5-6-11-21-14-9-7-13(8-10-14)16-12-15(18-22-16)17(19)20-4-2/h7-10,12H,3-6,11H2,1-2H3 |

InChI Key |

QUVAOCYYYZWRCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a cascade process:

-

Coordination of β-vinyl bromide : The CuO nanoparticles activate the β-vinyl bromide substrate (4-(pentyloxy)phenyl substituted) through halogen-metal exchange, forming a copper(I) intermediate.

-

Nucleophilic attack : The α-nitrocarbonyl compound (ethyl nitroacetate) attacks the activated vinyl halide, leading to C–N bond formation.

-

Cyclization and elimination : Intramolecular cyclization generates the isoxazole ring, with simultaneous elimination of HBr.

This solvent-free reaction is conducted in a high-energy ball mill at 30 Hz for 20 minutes, achieving an 85% isolated yield. The absence of solvents simplifies purification, requiring only aqueous workup and recrystallization from ethanol.

Catalytic System and Recyclability

CuO nanoparticles exhibit exceptional stability, retaining 92% activity after six cycles. DABCO acts as a proton shuttle, facilitating HBr elimination. Comparative studies show CuO outperforms CuI, CuBr, and CuCl₂ in both yield (85% vs. 52–68%) and reaction time (20 min vs. 2–4 h).

Chalcone-Based Cyclization with Hydroxylamine Hydrochloride

Grady’s method utilizes brominated chalcone precursors for isoxazole formation via ketoxime intermediates. While originally applied to 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, this approach is adaptable to ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate by substituting the chalcone’s aryl groups.

Synthetic Pathway

-

Chalcone bromination : 4-(pentyloxy)phenyl propenone is dibrominated at the α and β positions.

-

Ketoxime formation : Reaction with hydroxylamine hydrochloride in ethanol/water (10:1 v/v) at reflux (78°C) for 20 minutes.

-

Cyclization : Base-mediated (2M NaOH) E1cb elimination induces ring closure, forming the isoxazole.

This method yields 42% product after column chromatography (30% ethyl acetate/hexanes). Key challenges include competing elimination pathways generating byproducts (Rf = 0.25 in TLC).

Photoflow Bromination of Dimethyl Fumarate Followed by Functionalization

Bürki et al. demonstrated that photoflow bromination enables scalable isoxazole synthesis. Although their work focuses on methyl 3-hydroxyisoxazole-5-carboxylate, the methodology is extensible to ethyl derivatives.

Stepwise Process

-

Bromination : Dimethyl fumarate undergoes anti-addition of bromine under UV light (365 nm) in a continuous-flow reactor, producing dibromo intermediate.

-

Cyclocondensation : Reaction with hydroxyurea in DMF at 60°C forms the isoxazole core.

-

Esterification : Transesterification with ethanol converts methyl to ethyl carboxylate.

This approach achieves 76% yield over three steps, with a throughput of 1.2 kg/day in optimized flow systems.

Hydrolytic Pathways for Carboxylate Functionalization

Patent WO2004014879A1 discloses hydrolytic methods to access isoxazole carboxylates. While focused on benzoic acid derivatives, the protocol applies to ethyl esters via pH-controlled esterification.

Hydrolysis and Re-esterification

-

Base hydrolysis : 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylic acid is generated using KOH (1M) in THF/water (1:1) at 50°C.

-

Acidification : HCl (6M) precipitates the carboxylic acid (pH < 3).

-

Esterification : Refluxing with ethanol/H₂SO₄ (95:5) yields the ethyl ester (89% purity).

This method requires stringent pH control to avoid decarboxylation.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of substituted isoxazole derivatives .

Scientific Research Applications

Organic Chemistry

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate serves as a versatile building block in organic synthesis. It facilitates the creation of more complex molecules that may possess unique properties or functions. Its structural features allow for modifications that can lead to novel compounds with potential applications in various fields.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties: Investigated for its potential to inhibit viral replication.

- Anticancer Effects: Studies have shown its efficacy in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Actions: The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Medicinal Chemistry

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is being explored for therapeutic applications. Its interactions with specific molecular targets suggest potential uses in developing treatments for various diseases, including:

- Cardiovascular Disorders: Research indicates that compounds similar to this one may influence pathways involved in cardiovascular health.

- Neurological Conditions: The compound's mechanism may provide insights into treatments for neurodegenerative diseases through modulation of neuronal pathways .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Alkoxy Chain Modifications

- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (CAS 925006-96-8, similarity score: 0.60 ): Replaces the pentyloxy group with a methoxy (OCH₃) group. Shorter chain reduces lipophilicity (cLogP ≈ 2.8 vs. ~4.5 for pentyloxy analog), impacting bioavailability.

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS 179162-55-1, similarity score: 0.59 ):

- Replaces the ethyl ester with a carboxylic acid.

- Increased polarity (lower cLogP) enhances water solubility but may reduce cell permeability.

- Carboxylic acid group allows for salt formation, useful in pharmaceutical formulations.

b) Halogenated and Electron-Withdrawing Groups

- Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0 ): Incorporates a fluorine atom and methyl group on the phenyl ring. Methyl group adds steric bulk, possibly affecting metabolic stability.

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate (CAS 613240-18-9 ):

- Trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing resistance to oxidative metabolism.

- Higher molecular weight (285.22 g/mol) and lipophilicity compared to the pentyloxy analog.

Isoxazole Core Modifications

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Acta Cryst. E69, o987 ):

- Methyl group at the 5-position and phenyl at the 3-position.

- Lacks the 4-pentyloxyphenyl moiety, reducing steric hindrance and altering π-π stacking interactions.

- Demonstrated crystallographic stability, relevant for solid-state formulation.

- Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (CAS 357326-79-5 ): Branched isopropyl and methyl groups modify steric and electronic profiles. Lower molecular weight (197.23 g/mol) compared to the pentyloxy derivative (C₁₇H₂₁NO₄, ~303.35 g/mol).

Ester Group Derivatives

- 5-(4-(4-Vinylbenzyloxy)phenyl)isoxazol-3-yl)methanol (derived from ethyl ester 11 ): Ethyl ester reduced to a hydroxymethyl group via NaBH₄. Increased hydrophilicity (logP reduction by ~1.5 units) enhances aqueous solubility. Hydroxyl group enables conjugation or prodrug strategies.

Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS 179104-60-0 ):

- Dual ester groups (ethoxycarbonyl and ethyl carboxylate).

- Higher cLogP (~3.8) due to dual lipophilic substituents, favoring blood-brain barrier penetration.

Comparative Data Table

*Estimated cLogP values based on structural analogs in and .

Biological Activity

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate features a five-membered isoxazole ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is attributed to its ability to modulate enzyme activity, bind to specific receptors, and interfere with cellular processes. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in disease pathways. The exact mechanisms can vary depending on the target and the specific biological context.

Antiviral Activity

Studies have indicated that isoxazole derivatives exhibit antiviral properties. Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.

Anticancer Properties

The compound has shown promise as an anticancer agent. Its structural similarity to other known anticancer drugs suggests that it may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation .

Anti-inflammatory Effects

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate has been studied for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines or modulating immune responses .

Comparative Analysis

A comparison of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate with structurally similar compounds highlights its unique properties:

| Compound Name | Structure | Similarity | Biological Activity |

|---|---|---|---|

| Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate | Structure | Moderate | Anticancer |

| Methyl 5-(4-(methoxyphenyl)isoxazole-3-carboxylic acid | Structure | High | Antioxidant |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Structure | Low | Anti-inflammatory |

The pentyloxy substitution in Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate enhances its lipophilicity compared to other derivatives, potentially leading to improved bioavailability and efficacy against biological targets .

Case Studies and Research Findings

- Mechanochemical Synthesis : A recent study demonstrated the successful synthesis of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate using mechanochemistry methods, yielding high purity and bioactivity .

- In Vivo Studies : In vivo experiments have indicated that this compound exhibits significant anticancer effects in animal models, showing a reduction in tumor size and improved survival rates when administered at therapeutic doses .

- Enzyme Inhibition Assays : The compound has been tested for enzyme inhibition, revealing promising results against cyclooxygenase (COX), which is crucial for inflammatory responses. It demonstrated competitive inhibition with IC50 values comparable to established COX inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.